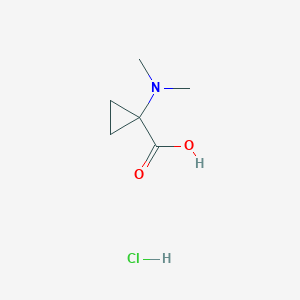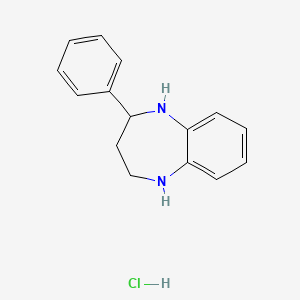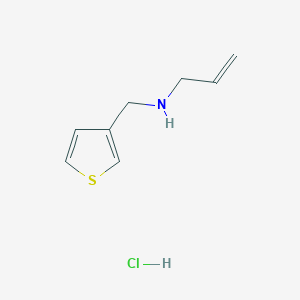
N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride
Vue d'ensemble
Description
“N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride” is a chemical compound with the molecular formula C8H13NS.ClH . It is a solid at room temperature . The compound is part of the thiophene family, which are sulfur-containing heterocycles .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H13NS.ClH/c1-2-4-9-6-8-3-5-10-7-8;/h3,5,7,9H,2,4,6H2,1H3;1H . This indicates the presence of a thiophene ring (a five-membered ring with one sulfur atom) in the molecule .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 191.72 g/mol . Thiols, which are sulfur-containing compounds, are known to have lower boiling points and are less soluble in water and other polar solvents than alcohols of similar molecular weight .Applications De Recherche Scientifique
Toxicological Evaluation
A study by Karanewsky et al. (2015) evaluated the toxicological aspects of a compound structurally related to N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride, focusing on its safety for use in food and beverage applications. This study highlighted the rapid metabolism of the compound and its lack of genotoxicity, mutagenicity, and clastogenicity. Furthermore, no adverse effects were observed in subchronic oral toxicity studies in rats, indicating a high degree of safety at tested doses (Karanewsky et al., 2015).
Bioconjugation Mechanism
Nakajima and Ikada (1995) explored the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide hydrochloride. This research provides insights into the chemical interactions and processes involving amines like this compound in biochemical applications (Nakajima & Ikada, 1995).
Application in Polymer Modification
Research by Aly and El-Mohdy (2015) demonstrated the use of various amines, including compounds structurally similar to this compound, in the modification of poly vinyl alcohol/acrylic acid hydrogels. This modification resulted in increased thermal stability and potential for medical applications, highlighting the versatility of amines in material science (Aly & El-Mohdy, 2015).
Orthometalation Applications
Vicente et al. (1997) investigated the orthometalation of primary amines, including benzylamines similar to this compound. This study offers insights into the potential use of such amines in the development of organometallic complexes, which are crucial in various chemical synthesis and catalysis processes (Vicente et al., 1997).
Orientations Futures
The future directions for “N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride” and other thiophene derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, their unique electronic properties make them interesting candidates for the development of organic semiconductors .
Propriétés
IUPAC Name |
N-(thiophen-3-ylmethyl)prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-2-4-9-6-8-3-5-10-7-8;/h2-3,5,7,9H,1,4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKPBNKPNXBTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CSC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



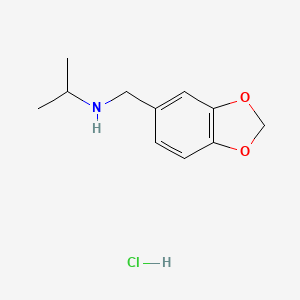
![Butyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3077853.png)

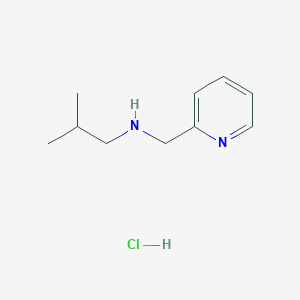
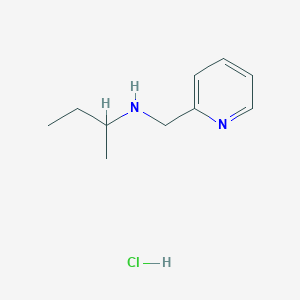
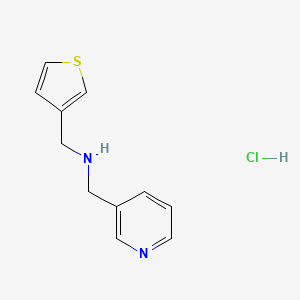
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077907.png)

![[6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine dihydrochloride](/img/structure/B3077925.png)
